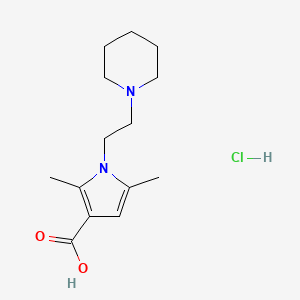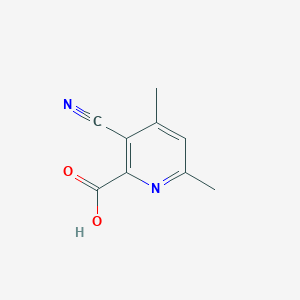
Ácido 3-ciano-4,6-dimetil-2-piridincarboxílico
Descripción general
Descripción
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid: is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is characterized by a pyridine ring substituted with cyano, carboxylic acid, and two methyl groups.
Aplicaciones Científicas De Investigación
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
Mode of Action
It’s known that the compound is involved in the synthesis of various heteroatom-containing polycyclic systems . The compound undergoes reactions such as allylation and halocyclization .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various heteroatom-containing polycyclic systems , which suggests it may influence multiple biochemical pathways.
Result of Action
The compound is known to participate in the synthesis of various heteroatom-containing polycyclic systems , suggesting it may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation. Furthermore, 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid typically involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridine derivative . The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF)
Catalyst/Base: Triethylamine or other organic bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic derivatives.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cyclization: Halogenating agents like iodine or bromine in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Derivatives with various substituents replacing the cyano or carboxylic acid groups.
Cyclization: Formation of fused heterocyclic compounds such as oxazolo-pyridinium salts.
Reduction: Conversion of the cyano group to an amine, yielding 3-amino-4,6-dimethyl-2-pyridinecarboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-2-pyridone: Shares the cyano and pyridine core but lacks the carboxylic acid and methyl groups.
4,6-Dimethyl-2-pyridinecarboxylic acid: Similar structure but without the cyano group.
3-Amino-4,6-dimethyl-2-pyridinecarboxylic acid: A reduced form of the cyano derivative.
Uniqueness
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which provide versatile reactivity and the ability to form a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science .
Propiedades
IUPAC Name |
3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-6(2)11-8(9(12)13)7(5)4-10/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWDLAYEMNOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)
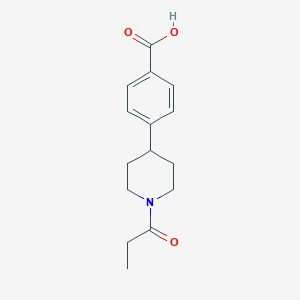
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
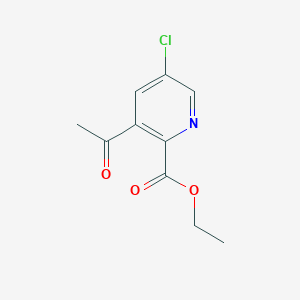
![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
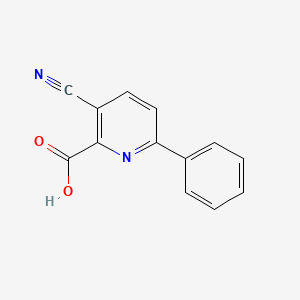
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)
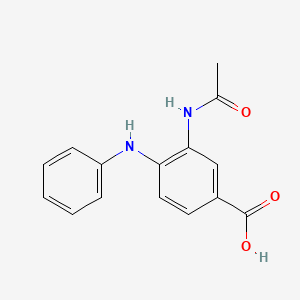
![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)
